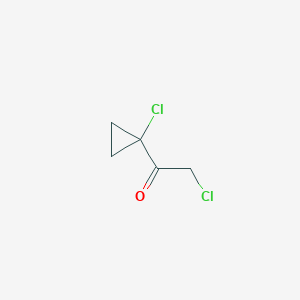

2-Chloro-1-(1-chlorocyclopropyl)ethanone

Descripción

Historical Overview of Chlorinated Cyclopropyl (B3062369) Ketones in Chemical Research

The study of cyclopropyl ketones is a well-established field in organic chemistry, with early research focusing on their unique electronic and steric properties. The introduction of halogen atoms, particularly chlorine, onto the cyclopropyl ketone scaffold represented a significant advancement, offering chemists new tools for synthetic transformations. The strained cyclopropane (B1198618) ring can influence the reactivity of the adjacent carbonyl group and the carbon-halogen bonds, leading to unique chemical behaviors. ontosight.aiontosight.ai

The development of synthetic methods for α-haloketones, in general, has been extensive, as these compounds are highly versatile intermediates. nih.gov The reactivity of the carbon-halogen bond is enhanced by the adjacent carbonyl group, making it susceptible to nucleophilic substitution. nih.gov The incorporation of a chloro-substituted cyclopropane ring added another layer of complexity and potential for novel reactions. Research into this class of compounds has been driven by the need for efficient pathways to complex molecular architectures found in biologically active molecules.

Significance of 2-Chloro-1-(1-chlorocyclopropyl)ethanone as a Chemical Intermediate

The primary significance of this compound lies in its role as a key intermediate in the synthesis of larger, more complex molecules with valuable applications. researchgate.net Its bifunctional nature, possessing two reactive chlorine atoms at different positions, allows for sequential and selective reactions to build molecular complexity.

The most prominent and well-documented application of this compound is in the production of the broad-spectrum fungicide, prothioconazole (B1679736). researchgate.netbibliotekanauki.plresearchgate.net Prothioconazole is a triazolinthione fungicide developed by Bayer that is highly effective in controlling a wide range of fungal diseases in cereal and other crops. researchgate.net

Various synthetic strategies for this compound itself have been developed and optimized to ensure a reliable supply for agrochemical manufacturing. These methods often involve the chlorination of cyclopropyl methyl ketone or its derivatives. google.compatsnap.com For instance, one patented method involves the chlorination of cyclopropyl methyl ketone using chlorine gas in the presence of a metal aluminum-containing catalyst, which has been shown to improve selectivity and yield. google.compatsnap.com Another approach utilizes sulfuryl chloride for the chlorination of 1-acetyl-1-chlorocyclopropane. iikii.com.sg

| Starting Material | Reagent | Product | Reported Yield | Reference |

|---|---|---|---|---|

| This compound | 1,2,4-Triazole | 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one | 93% | bibliotekanauki.pl |

| 1-acetyl-1-chlorocyclopropane | Sulfonyl chloride | 2-chloro-1-(1-chlorocyclopropyl) ethanone (B97240) | 79.7% | iikii.com.sg |

| Cyclopropyl methyl ketone | Chlorine gas / MeAlCl₂ | 2-chloro-1-(1-chlorocyclopropyl) ethanone | 91% |

While the application of this compound in the agrochemical field is well-defined, its role in pharmaceutical synthesis is less specifically documented in publicly available research. However, the broader class of cyclopropyl ketones is recognized for its importance in medicinal chemistry. The cyclopropyl group is a "bioisostere" for other chemical groups and can favorably influence the metabolic stability, potency, and selectivity of drug candidates. nbinno.com Cyclopropyl ketones are used as intermediates in the synthesis of a variety of therapeutic agents, including antiviral, antidepressant, and anti-inflammatory drugs. nbinno.com

Given the established reactivity of this compound and the value of the cyclopropyl ketone motif in drug design, it is plausible that this compound or its derivatives are utilized in proprietary pharmaceutical synthesis pathways. The presence of two reactive chlorine atoms offers synthetic handles to introduce a variety of functionalities, making it a potentially versatile building block for creating libraries of compounds for drug discovery. However, specific examples of commercial drugs synthesized from this particular intermediate are not readily found in the academic literature, suggesting their use may be more prevalent within industrial research and development.

The utility of this compound extends beyond its established roles. Its unique structure makes it a candidate for the synthesis of other specialty chemicals. For instance, the strained cyclopropane ring can undergo ring-opening reactions under certain conditions, providing access to different carbon skeletons. organic-chemistry.orgresearchgate.net This reactivity could be exploited in the synthesis of novel polymers or materials with specific properties. The development of advanced polymer materials for agricultural applications is a growing field, and intermediates like this compound could potentially be used to create functionalized polymers for controlled-release agrochemicals or other smart materials. researchgate.net

The broader field of organic synthesis is constantly seeking novel building blocks to create complex molecules. The reactivity of the two C-Cl bonds in this compound allows for a range of transformations, making it a valuable tool for synthetic chemists exploring new chemical space.

Scope and Objectives of Research on this compound

Research pertaining to this compound is largely driven by the industrial demand for its primary downstream product, prothioconazole. Consequently, a significant portion of research focuses on the optimization of its synthesis to improve efficiency, reduce costs, and enhance environmental sustainability.

Key research objectives include:

Improving Synthetic Yield and Purity: A primary goal is to develop synthetic routes that maximize the yield and purity of this compound. iikii.com.sg This involves exploring new catalysts, optimizing reaction conditions (temperature, pressure, solvents), and improving purification techniques. google.compatsnap.com

Exploring Novel Synthetic Applications: Academic and industrial researchers are interested in expanding the synthetic utility of this compound beyond its current applications. This involves investigating its reactivity in a wider range of chemical transformations to create novel molecules with potential applications in pharmaceuticals, materials science, and other areas of chemistry.

Understanding Reaction Mechanisms: A fundamental objective is to gain a deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound. This knowledge is crucial for the rational design of more efficient and selective synthetic processes.

Fundamental Reaction Mechanisms

The primary method for synthesizing this compound involves the direct chlorination of cyclopropyl methyl ketone. nbinno.comgoogle.com This transformation can proceed through different mechanistic pathways, principally radical and electrophilic substitution, each influencing the reaction's outcome and product distribution.

Chlorination of cyclopropyl methyl ketone is a substitution reaction where hydrogen atoms are replaced by chlorine atoms. The reaction can theoretically occur at the methyl group or the cyclopropyl ring. However, the synthesis of the target compound involves chlorination at both the α-carbon of the keto group and the cyclopropyl ring.

The free-radical substitution of alkanes and related hydrocarbons is a well-established mechanism that can be applied to the chlorination of the methyl group on cyclopropyl methyl ketone. masterorganicchemistry.comsavemyexams.com This process occurs as a chain reaction and is typically initiated by ultraviolet (UV) light or heat. masterorganicchemistry.comsavemyexams.com The mechanism is characterized by three distinct stages: initiation, propagation, and termination. masterorganicchemistry.comlibretexts.org

Initiation: The reaction begins with the homolytic cleavage of the chlorine molecule (Cl₂) by UV energy, which generates two highly reactive chlorine free radicals (Cl•). savemyexams.comlibretexts.org

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of cyclopropyl methyl ketone, forming a methyl radical and hydrogen chloride (HCl). This alkyl radical then reacts with another chlorine molecule to yield a chlorinated ketone intermediate and a new chlorine radical, which continues the chain reaction. savemyexams.comlibretexts.org

Termination: The chain reaction concludes when two free radicals combine. This can involve the coupling of two chlorine radicals, two alkyl radicals, or one chlorine and one alkyl radical, resulting in the formation of stable, non-radical products. libretexts.org

This pathway can sometimes lack selectivity, leading to the formation of poly-chlorinated byproducts. libretexts.org

Ketones can also undergo halogenation via an electrophilic substitution mechanism, which typically requires either an acid or a base catalyst. unacademy.comorganicmystery.com This pathway involves the conversion of the ketone into a more nucleophilic enol or enolate form. unacademy.com

Under acidic conditions, the carbonyl oxygen is protonated, which increases the acidity of the α-hydrogens. A subsequent deprotonation at the α-carbon leads to the formation of a neutral enol intermediate. The electron-rich double bond of the enol then attacks an electrophilic chlorine source (like Cl₂), resulting in a chlorinated product. byjus.com

In the presence of a base, a proton is removed directly from the α-carbon to form a negatively charged enolate ion. This enolate is a strong nucleophile that readily attacks a chlorine molecule. masterorganicchemistry.com However, base-catalyzed halogenation of methyl ketones can be difficult to control. The introduction of an electron-withdrawing chlorine atom increases the acidity of the remaining α-hydrogens, making the monochlorinated product more susceptible to further deprotonation and halogenation than the starting material. This often leads to the formation of di- and tri-halogenated products, a process characteristic of the haloform reaction. masterorganicchemistry.com

The use of metallic aluminum-containing compounds as catalysts has been shown to effectively improve the selectivity of the chlorination reaction. google.com Catalysts can include species such as dichloromethylaluminum (MeAlCl₂) or chlorodimethylaluminum (Me₂AlCl), or mixtures thereof. google.com These compounds function as Lewis acids. In chlorination reactions, Lewis acids can polarize the chlorine-chlorine bond, making one chlorine atom more electrophilic and susceptible to attack by a nucleophile. masterorganicchemistry.com By adding a compound containing metallic aluminum as a catalyst and controlling the reaction conditions, the selectivity of the chlorination is enhanced, leading to an improved conversion rate and yield. google.com This catalytic approach helps to minimize the formation of over-chlorinated side products and allows for a more efficient and economical production process suitable for large-scale industrial applications. google.com

Conventional Batch Synthesis Processes

In a typical industrial batch process for synthesizing this compound, cyclopropyl methyl ketone is used as the starting material. google.com The process involves dissolving the ketone in a suitable solvent, such as dichloromethane (B109758), within a reactor. A metallic aluminum-based catalyst is then added to the solution. google.com

The reaction mixture is cooled, and chlorine gas is introduced at a controlled rate over several hours. google.com After the reaction is complete, the solvent is removed through reduced pressure distillation. The resulting crude product is then purified by rectification (fractional distillation under vacuum) to isolate the high-purity this compound. google.com This method is advantageous as it uses readily available raw materials under mild conditions and improves yield by enhancing reaction selectivity. google.com Unreacted materials from the distillation can often be recycled back into the process, further increasing efficiency and reducing waste. google.com

Table 1: Example of a Batch Synthesis Reaction

| Parameter | Value |

| Starting Material | Cyclopropyl Methyl Ketone |

| Solvent | Dichloromethane |

| Catalyst | Metallic Aluminum Compound |

| Reactant | Chlorine Gas |

| Reaction Time | 10.0 hours |

| Final Product Content (GC) | 75.6% |

| Byproduct I Content (GC) | 11.8% |

| Byproduct II Content (GC) | 12.1% |

| Final Product Purity (Post-Rectification) | 96% |

| Overall Yield | 89.6% |

This interactive table summarizes data from a patented synthesis process. google.com Byproduct I is 1-(1-chlorocyclopropyl)ethanone and Byproduct II is 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone.

Synthetic Methodologies for this compound: A Detailed Overview

The synthesis of this compound, a key intermediate in the production of various agrochemicals and pharmaceuticals, has been the subject of considerable research to optimize efficiency, yield, and environmental sustainability. This article explores various synthetic pathways, focusing on solvent-based chlorination, advanced continuous flow techniques, and catalytic approaches.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1-(1-chlorocyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O/c6-3-4(8)5(7)1-2-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHGLRZRRBYTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50888254 | |

| Record name | Ethanone, 2-chloro-1-(1-chlorocyclopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanone, 2-chloro-1-(1-chlorocyclopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

120983-72-4 | |

| Record name | 2-Chloro-1-(1-chlorocyclopropyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120983-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-chloro-1-(1-chlorocyclopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120983724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-chloro-1-(1-chlorocyclopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-chloro-1-(1-chlorocyclopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1-(1-chlorocyclopropyl)-1-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 2 Chloro 1 1 Chlorocyclopropyl Ethanone

Nucleophilic Substitution Reactions

Nucleophilic substitution is a predominant reaction pathway for 2-Chloro-1-(1-chlorocyclopropyl)ethanone. nbinno.com In these reactions, the electron-rich nucleophile attacks the electrophilic carbon atom, leading to the displacement of a chlorine atom, which acts as a leaving group. sydney.edu.au The compound's structure allows for the substitution of its chlorine atoms by a variety of nucleophiles.

The presence of two chlorine atoms in this compound significantly enhances its electrophilicity and, consequently, its reactivity in nucleophilic substitution reactions. nbinno.com This heightened reactivity makes it a preferred intermediate for synthesizing complex molecules, such as the fungicide prothioconazole (B1679736). nbinno.comlookchem.com The chloroacetyl group attached to the chlorocyclopropyl moiety provides a reactive site for further functionalization. lookchem.com

A significant application of this compound is in the synthesis of triazole derivatives, which are important in the agrochemical industry. lookchem.comresearchgate.net Specifically, it is a key precursor for producing prothioconazole, a broad-spectrum systemic fungicide. lookchem.comresearchgate.net

This compound reacts with 1,2,4-triazole via a nucleophilic substitution reaction to produce 1-(1-chlorocyclopropyl)-2-(1,2,4-triazolyl)ethanone, a key intermediate for prothioconazole. researchgate.netgoogle.com The reaction involves the N-alkylation of 1,2,4-triazole. researchgate.net In this process, a molecule of hydrogen chloride is eliminated, and the reaction is typically conducted in an inert organic solvent with an acid-binding agent. google.com

The general scheme for this reaction is as follows: this compound + 1,2,4-Triazole → 1-(1-chlorocyclopropyl)-2-(1,2,4-triazolyl)ethanone + HCl google.com

The synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazolyl)ethanone has been optimized to achieve high yields suitable for industrial applications. researchgate.net Key parameters that have been systematically studied include the molar ratio of reactants, reaction temperature, reaction duration, and the use of catalysts. researchgate.net

Research has shown that by exploring changes in these conditions, the desired N-alkylated product can be obtained in near-quantitative yields. researchgate.net For instance, an orthogonal experimental design identified optimal parameters that maximized the product yield. The use of phase transfer catalysts (PTCs) like polyethylene glycols (PEGs) and crown ethers has also been shown to be effective. researchgate.net

Table 1: Optimization of Reaction Conditions for the Synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazolyl)ethanone

| Parameter | Condition | Effect on Yield | Source |

|---|---|---|---|

| Molar Ratio | 1.0 : 1.2 : 1.3 (Compound : 1,2,4-Triazole : K₂CO₃) | Maximizes product formation. | |

| Molar Ratio | 1.0 - 3.0 : 1.0 (Acid-binding agent : Compound) | Drives the reaction to completion. | google.com |

| Temperature | 65°C | Increasing temperature to 65°C increased product yield to a peak of 75.3%. Higher temperatures led to a decrease. | researchgate.net |

| Reaction Time | 7 hours | Yield increased with time, leveling off after seven hours with no further improvement observed. | researchgate.net |

| Catalyst | 5% PEG 1000 | Use of a phase transfer catalyst can achieve near-quantitative conversion. | researchgate.net |

Following optimization through methods such as orthogonal experiment design, a product yield of up to 98.75% has been reported, with an average yield of 98.28%. researchgate.net

Synthesis of Triazole Derivatives

Ring-Opening Reactions of the Cyclopropyl (B3062369) Moiety

Functionalization for Complex Molecule Synthesis

The presence of two reactive chlorine atoms and a strained cyclopropyl ring makes this compound a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds. Its utility is demonstrated in various cyclocondensation and substitution reactions.

Nucleophilic Substitution for Triazole Synthesis

A significant application of this compound is in the synthesis of triazole derivatives. These compounds are important in the development of agricultural fungicides. In a key synthetic step, the chlorine atom on the ethanone (B97240) group is displaced by a nucleophilic nitrogen atom from a triazole ring.

Detailed research has been conducted on the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a crucial intermediate for the fungicide prothioconazole. researchgate.net The reaction involves the nucleophilic substitution of the α-chloro group in this compound by 1,2,4-triazole. Optimization of the reaction conditions, including adjustments to reaction time, temperature, reactant ratios, and the use of a phase transfer catalyst, has led to a near-quantitative yield of the desired N-alkylated product. researchgate.net Following recrystallization, the final product can be obtained with a purity of 99% and a yield of 93%. researchgate.net

Hantzsch Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings, which involves the reaction of an α-haloketone with a thioamide. This compound, as an α-chloroketone, is a suitable substrate for this reaction, leading to the formation of 4-substituted thiazole derivatives.

This reaction has been utilized for the synthesis of 2-amino-4-(1-chlorocyclopropyl)thiazole. The process involves the reaction of this compound with thiourea (B124793) in ethanol. This cyclocondensation reaction is a foundational method for creating thiazole-containing compounds, which are of interest in medicinal chemistry and materials science.

Interactive Data Table: Derivatization of this compound

| Product Name | Reagent(s) | Reaction Type | Yield (%) |

| 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one | 1,2,4-triazole, Phase Transfer Catalyst | Nucleophilic Substitution | 93% |

| 2-amino-4-(1-chlorocyclopropyl)thiazole | Thiourea | Hantzsch Thiazole Synthesis | N/A |

Applications in Advanced Organic Synthesis

Precursor in Agrochemical Synthesis

2-Chloro-1-(1-chlorocyclopropyl)ethanone serves as a crucial intermediate in the synthesis of agrochemicals, particularly fungicides. guidechem.commingyuanchemical.com Its structure is foundational for developing active ingredients designed to protect crops from fungal diseases. lookchem.com The industrial synthesis of this intermediate has been optimized to improve yields and purity, ensuring a reliable supply for agrochemical production. google.compatsnap.com

The primary and most well-documented application of this compound is its use as a key intermediate in the synthesis of prothioconazole (B1679736). google.comchemicalbook.comprotheragen.ai Prothioconazole is a broad-spectrum systemic fungicide from the triazolinthione class. researchgate.net The synthesis involves a nucleophilic substitution reaction between this compound and 1,2,4-triazole. bibliotekanauki.plresearchgate.net This reaction forms the key intermediate, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, which is further processed to yield prothioconazole. researchgate.netbibliotekanauki.plresearchgate.net Optimized laboratory methods for this synthesis have reported achieving the desired N-alkylated intermediate in near-quantitative yields. researchgate.netbibliotekanauki.pl

Prothioconazole functions as a demethylation inhibitor (DMI) fungicide. jindunchemistry.com Its mode of action is the inhibition of the C14-demethylase enzyme, also known as CYP51, which is critical in the biosynthesis of ergosterol (B1671047). jindunchemistry.comnih.govontosight.ainih.gov Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its structure, fluidity, and integrity. jindunchemistry.comtangagri.compatsnap.com

By inhibiting the CYP51 enzyme, prothioconazole disrupts the production of ergosterol, leading to a depletion of this essential sterol and an accumulation of toxic 14α-methylated sterol precursors. nih.govnih.gov This disruption of the cell membrane's integrity ultimately leads to the inhibition of fungal growth and cell death. jindunchemistry.com Research has shown that prothioconazole itself is often metabolized within the target fungus or the host plant into prothioconazole-desthio, which is a highly active form that binds effectively to the CYP51 enzyme. nih.govresearchgate.net Unlike some other azole fungicides that are noncompetitive inhibitors, prothioconazole has been found to act as a competitive inhibitor of the CYP51 enzyme in the fungal pathogen Mycosphaerella graminicola. nih.gov

Prothioconazole is recognized for its broad-spectrum efficacy against a wide range of fungal pathogens in numerous important crops. jindunchemistry.comtangagri.com It exhibits systemic, protective, curative, and eradicative properties, making it a versatile tool for disease management in agriculture. researchgate.netjindunchemistry.com Field trials and studies have demonstrated its high effectiveness, with success rates often exceeding 90% in controlling targeted diseases. ontosight.ai Its use has been linked to significant reductions in disease severity and improvements in crop yield and quality. ontosight.ai

Below is a table summarizing the crops protected by prothioconazole and the key fungal pathogens it controls.

| Crop | Target Fungal Pathogens |

| Wheat, Barley | Fusarium head blight, Leaf rust, Septoria leaf blotch, Powdery mildew, Stripe rust. jindunchemistry.comontosight.aitangagri.com |

| Soybeans | Asian soybean rust, Frogeye leaf spot. jindunchemistry.com |

| Corn | Anthracnose, Northern corn leaf blight. jindunchemistry.com |

| Oilseed Rape | Sclerotinia stem rot, Blackleg. jindunchemistry.com |

| Sugar Beet | Powdery mildew, Leaf spot. jindunchemistry.com |

Studies focusing on Septoria leaf blotch in wheat, a major disease in Europe, have confirmed that protective applications of prothioconazole are highly effective against various isolates of the pathogen, including those with reduced sensitivity to other DMI fungicides. nih.gov

Synthesis of Prothioconazole

Reagent in Diverse Chemical Processes

Beyond its primary role as a precursor to prothioconazole, this compound is a versatile reagent in other chemical reactions. guidechem.com Its chlorinated structure facilitates nucleophilic substitution reactions, where the chlorine atoms can be replaced by other functional groups. This reactivity allows it to be used as a platform for introducing the chlorinated cyclopropyl (B3062369) moiety into different molecules, enabling the synthesis of a diverse range of chemical products. guidechem.com

Development of Novel Derivatives for Specific Applications

The core structure of this compound is a template for developing novel derivatives with potentially unique biological activities. By modifying the structure, chemists can explore new applications in agrochemicals and pharmaceuticals.

Altering the chemical structure of this compound or its subsequent derivatives can significantly impact their bioactivity. The addition of different aromatic or heterocyclic groups can change properties such as solubility and the molecule's ability to interact with biological targets.

A primary example of a bioactive structural modification is the in-planta or in-fungi metabolism of prothioconazole to prothioconazole-desthio. nih.gov This metabolic conversion is crucial, as prothioconazole-desthio is the more potent inhibitor of the target CYP51 enzyme. nih.govresearchgate.net Further metabolism in plants can lead to the cleavage of the triazole linkage, forming metabolites like triazole alanine (B10760859) and triazole acetic acid. nih.govsemanticscholar.org

Comparing this compound to structurally similar compounds highlights how small changes can affect chemical reactivity and utility.

| Compound Name | CAS Number | Key Structural Difference from this compound | Impact on Reactivity/Application |

| 1-(1-Chlorocyclopropyl)ethanone | 63141-09-3 | Lacks the 2-chloro substituent on the ethanone (B97240) group. | Less reactive in nucleophilic substitutions, limiting its utility in certain fungicide syntheses. |

| 1-(1-Chlorocyclopropyl)-2-(2-chlorophenyl)ethanone | 139297-65-7 | Contains a 2-chlorophenyl group instead of a second chlorine on the ethanone moiety. | Prepared via Friedel-Crafts acylation, yielding derivatives with applications in pharmaceuticals. |

| 2-Chloro-1-(3-fluorophenyl)ethanone | 53688-18-9 | Features a 3-fluorophenyl ring instead of the chlorocyclopropyl group. | The fluorine substituent increases electronegativity, altering its reactivity as an acylating agent in organic synthesis. |

These examples demonstrate that modifications to the core structure are a key strategy for developing new compounds with tailored properties for specific applications.

Heterocyclic Derivatives

The reactivity of this compound allows for its versatile use in the formation of diverse heterocyclic rings through reactions with various nucleophilic reagents. The presence of two electrophilic centers—the carbon atom of the chloromethyl group and the carbonyl carbon—facilitates cyclization reactions to yield stable heterocyclic structures.

One of the most significant applications of this compound is as a key intermediate in the production of the broad-spectrum triazole fungicide, prothioconazole. lookchem.comchemicalbook.com The synthesis of the core triazole structure involves a nucleophilic substitution reaction between this compound and 1,2,4-triazole. researchgate.net This reaction leads to the formation of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone, a direct precursor to prothioconazole.

The reaction conditions for this transformation have been optimized to achieve high yields, making it a viable process for industrial-scale production. researchgate.net Key parameters that have been investigated include the choice of solvent, base, and phase-transfer catalyst, as well as the reaction temperature and time.

Table 1: Optimized Conditions for the Synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone

| Parameter | Optimized Condition | Yield (%) | Reference |

| Solvent | Toluene | 95 | researchgate.net |

| Base | K2CO3 | 95 | researchgate.net |

| Phase-Transfer Catalyst | PEG-400 | 95 | researchgate.net |

| Temperature (°C) | 80 | 95 | researchgate.net |

| Time (h) | 6 | 95 | researchgate.net |

This table showcases a set of optimized conditions for the nucleophilic substitution reaction between this compound and 1,2,4-triazole.

Beyond its well-established role in triazole synthesis, the chemical properties of this compound suggest its potential as a precursor for other important classes of heterocyclic compounds. The α-chloroketone functionality is a classic electrophilic partner in various named reactions for heterocycle synthesis.

For instance, the Hantzsch thiazole (B1198619) synthesis, a fundamental method for the preparation of thiazole rings, involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. derpharmachemica.com Theoretically, the reaction of this compound with thiourea could yield 2-amino-4-(1-chlorocyclopropyl)thiazole, a novel heterocyclic derivative.

Similarly, the Robinson-Gabriel synthesis provides a route to oxazoles through the cyclization of α-acylaminoketones, which can be derived from α-haloketones. organic-chemistry.org This suggests a potential pathway to 1-chlorocyclopropyl-substituted oxazoles starting from this compound.

Furthermore, the reaction of α-haloketones with amidines is a known method for the synthesis of pyrimidines. mdpi.com The application of this methodology to this compound could open avenues for the creation of novel pyrimidine (B1678525) derivatives with a 1-chlorocyclopropyl substituent.

While the primary documented industrial application of this compound in heterocyclic chemistry is heavily focused on the synthesis of triazole-based fungicides, its inherent reactivity as an α-chloroketone presents significant opportunities for the synthesis of a broader range of heterocyclic derivatives. Further research into its reactions with various dinucleophiles could unlock its full potential as a versatile building block in medicinal and agricultural chemistry.

Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) Analysis for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy for 2-Chloro-1-(1-chlorocyclopropyl)ethanone is predicted to show distinct signals corresponding to the different proton environments in the molecule. The methylene protons of the chloromethyl group (-CH₂Cl) are expected to appear as a singlet, shifted downfield due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. The four protons on the cyclopropane (B1198618) ring are diastereotopic and are expected to appear as complex multiplets in the upfield region of the spectrum. The general range for cyclopropane ring protons is typically observed between δ 1.2 and 1.8 ppm .

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂- (cyclopropyl) | 1.2 - 1.8 | Multiplet |

| -CH₂- (cyclopropyl) | 1.2 - 1.8 | Multiplet |

| -CH₂Cl | 4.5 - 4.8 | Singlet |

Carbon-13 NMR (¹³C NMR) Analysis for Structural Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected. The carbonyl carbon (C=O) is anticipated to have the most downfield chemical shift, typically in the range of δ 200–210 ppm . The carbon of the chloromethyl group (-CH₂Cl) will also be shifted downfield. The three carbons of the cyclopropyl (B3062369) ring will include a quaternary carbon bonded to chlorine and two methylene carbons, each with a unique chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 200 - 210 |

| -CH₂Cl | 45 - 55 |

| -C(Cl)- (cyclopropyl) | 60 - 70 |

| -CH₂- (cyclopropyl) | 20 - 30 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Additionally, absorption bands corresponding to the carbon-chlorine (C-Cl) stretching vibrations are expected .

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (ketone) | 1715 - 1730 | Strong |

| C-Cl | 600 - 800 | Medium to Strong |

| C-H (cyclopropyl) | 3000 - 3100 | Medium |

| C-H (methylene) | 2850 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected, with isotopic peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). A patent for a synthesis method of this compound reported an LC-MS analysis showing a protonated molecule [M+H]⁺ at m/z 154.0019, which aligns with the expected molecular weight google.com.

The fragmentation of the molecular ion is anticipated to occur via cleavage of the bonds adjacent to the carbonyl group (α-cleavage), leading to the formation of characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [C₅H₆Cl₂O]⁺ | 152/154/156 | Molecular Ion ([M]⁺) |

| [C₄H₄ClO]⁺ | 103/105 | Loss of -CH₂Cl |

| [C₃H₄Cl]⁺ | 75/77 | 1-chlorocyclopropyl cation |

| [CH₂Cl]⁺ | 49/51 | Chloromethyl cation |

| [C₄H₅O]⁺ | 69 | Loss of both Cl atoms |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a critical method for assessing the purity of this compound. In synthetic procedures, GC-MS is used to monitor the progress of the reaction and to identify the main product as well as any by-products, such as dichlorinated and trichlorinated compounds google.com. While specific retention times depend on the column and conditions used, a standard non-polar column like a DB-5ms would be suitable for analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis and purification of this compound. A reverse-phase (RP) HPLC method has been described for its analysis sielc.com. This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid sielc.com. For applications requiring mass spectrometry detection, the phosphoric acid can be replaced with a volatile acid like formic acid sielc.com. This HPLC method is scalable and can be employed for the isolation of impurities in preparative separation sielc.com.

Table 5: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Detection | UV or MS |

Reverse Phase HPLC Methods

The analytical separation of this compound can be effectively achieved using reverse phase (RP) High-Performance Liquid Chromatography (HPLC). sielc.com This method is suitable for analysis and can be scaled for preparative separation to isolate impurities. sielc.com

A straightforward RP-HPLC method utilizes a mobile phase consisting of acetonitrile (MeCN) and water, with phosphoric acid as an additive. sielc.com The separation is typically performed on a specialized reverse-phase column, such as the Newcrom R1, which is noted for its low silanol activity. sielc.com For faster analysis, Ultra-High-Performance Liquid Chromatography (UPLC) applications can be employed, utilizing columns with smaller 3 µm particles. sielc.com

Table 1: Reverse Phase HPLC Method Parameters for this compound Analysis

| Parameter | Description | Source |

|---|---|---|

| Technique | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| Notes | Method is scalable and suitable for UPLC with appropriate columns. | sielc.com |

Mass Spectrometry Compatible Applications

For applications requiring mass spectrometry (MS) detection, the HPLC method described above can be readily adapted. sielc.com To ensure compatibility with MS detectors, the non-volatile acid modifier, phosphoric acid, must be replaced with a volatile alternative. sielc.com Formic acid is a suitable replacement for this purpose. sielc.com

When analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), this compound exhibits a characteristic protonated molecule. In one analysis, the mass-to-charge ratio ([M+H]⁺) was identified as 154.0019. google.com

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Mobile Phase Modifier | Formic Acid (replaces Phosphoric Acid) | sielc.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | google.com |

| Observed Ion | [M+H]⁺ | google.com |

| Measured m/z | 154.0019 | google.com |

Biological Activities and Mechanistic Studies Excluding Dosage/administration

Indirect Biological Relevance: Precursor to Prothioconazole (B1679736)

The primary biological significance of 2-Chloro-1-(1-chlorocyclopropyl)ethanone stems from its role as a key chemical intermediate in the production of prothioconazole, a triazole antifungal agent. lookchem.com Its molecular structure is foundational for synthesizing prothioconazole, which is extensively used in agriculture to protect crops from a wide array of fungal diseases. lookchem.com

Prothioconazole is a systemic fungicide with broad-spectrum activity against a range of plant diseases caused by ascomycetes, basidiomycetes, and deuteromycetes. epa.gov It is recognized for its efficacy in controlling numerous fungal pathogens that affect major crops. ontosight.ai The mechanism of action for prothioconazole involves the inhibition of the demethylation process in fungi, which is a critical step in the biosynthesis of ergosterol (B1671047). ontosight.ai Ergosterol is an essential component of fungal cell membranes; by disrupting its production, prothioconazole compromises the integrity of the cell membrane, leading to the death of the fungal cell. ontosight.ai This mode of action provides curative, protective, and eradicative properties against diseases such as Fusarium head blight, Septoria leaf blotch, powdery mildew, and various rusts. mdpi.com

The application of fungicides containing prothioconazole has demonstrated a substantial impact on reducing the incidence and severity of fungal diseases in various crops, including wheat, barley, and other cereals. researchgate.net Field studies have shown that prothioconazole treatments can consistently reduce Fusarium Head Blight (FHB) severity by 39% to 93%. researchgate.net This reduction in disease also leads to a significant decrease in associated mycotoxins, such as deoxynivalenol (B1670258) (DON), with reductions ranging from 40% to 91%. researchgate.net

By effectively controlling these diseases, prothioconazole contributes to significant increases in crop yields and protects grain quality. researchgate.netapsnet.org Reports indicate that its use can lead to a 25-30% increase in crop yields. ontosight.ai It provides not only control of existing infections but also protective effects against potential fungal threats during critical growth stages of the crops.

Exploration of Intrinsic Biological Activities of this compound

Beyond its established role as a precursor, research is beginning to explore the inherent biological properties of this compound itself.

Preliminary studies suggest that this compound may possess antimicrobial properties independent of its conversion to prothioconazole. This initial research indicates a potential for broader applications in crop protection or material preservation, although further investigation is required to fully characterize and confirm these activities.

The chemical structure of this compound, featuring two chlorine substituents, enhances its electrophilicity. This heightened electrophilic nature makes the compound particularly reactive in nucleophilic substitution reactions. This reactivity is a key characteristic that could enable it to interact with nucleophilic sites on biological molecules, such as proteins and nucleic acids, potentially leading to the modification of biological pathways or the inhibition of specific enzymes.

The unique structural motifs of chlorinated compounds and cyclopropane (B1198618) derivatives have independently been subjects of interest in medicinal chemistry for their potential therapeutic properties. Compounds containing a cyclopropane ring have been investigated for a range of biological activities, including antitumor properties. nih.gov For instance, certain derivatives of cyclopamine (B1684311) have shown activity against lung cancer cells. nih.gov

Separately, research into novel chlorinated organic molecules has demonstrated antiproliferative activity. For example, synthesized chlorinated analogues of maprotiline (B82187) exerted activity against A549 (lung carcinoma) and HepG2 (liver cancer) cell lines at low micromolar concentrations. researchgate.netresearchgate.net While specific research focusing on chlorinated cyclopropane derivatives for anticancer properties is an emerging area, the demonstrated bioactivity of these two distinct classes of compounds suggests a potential avenue for future drug design and discovery.

Comparative Analysis with Structurally Related Compounds

Prothioconazole

Prothioconazole is a triazolinthione systemic fungicide renowned for its broad-spectrum activity against a wide array of fungal pathogens in crops like wheat and barley. nih.gov Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. nih.gov This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov By disrupting ergosterol production, prothioconazole compromises the integrity of the fungal cell membrane, ultimately leading to cell death. Studies have also shown stereoselective bioactivity, with the R-enantiomer of prothioconazole and its metabolite, prothioconazole-desthio, being significantly more potent than their S-enantiomer counterparts in inhibiting ergosterol biosynthesis.

2,2-Dichloro-1-(1-chlorocyclopropyl)ethanone

This compound is primarily known as a by-product formed during the synthesis of this compound. patsnap.com In synthetic processes, its formation is often minimized to improve the yield of the desired mono-chlorinated product. patsnap.com Its biological activity is generally described as limited, and it is not typically sought after for direct application in agriculture or medicine. Its main relevance in mechanistic studies is as an impurity that can affect the purity and efficacy of the final product derived from this compound.

1-(1-Chlorocyclopropyl)ethanone

As the direct precursor to this compound, the biological significance of 1-(1-Chlorocyclopropyl)ethanone is also linked to the synthesis of prothioconazole. lookchem.comontosight.ai Structurally, it lacks the chlorine atom on the ethanone (B97240) group that is present in its successor. This difference is crucial, as the second chlorine atom in this compound enhances its reactivity for subsequent nucleophilic substitution reactions, a key step in the synthesis of the final triazole fungicide. Consequently, 1-(1-Chlorocyclopropyl)ethanone is considered a less reactive intermediate with limited direct biological application.

Heterocyclic Analogs

While specific studies on "2-chloro-1-(2-chlorocyclopropyl)-2-(4-nitrophenyl)ethanone" from fungal sources are not prominent in available literature, the broader class of heterocyclic compounds containing chlorinated moieties is known for diverse biological activities. Fungi are a significant source of structurally complex and biologically active natural products, including various heterocyclic compounds. researchgate.netnih.gov

Research on synthetic heterocyclic compounds demonstrates the antimicrobial potential of incorporating chloro- and heterocyclic features. For instance, N-substituted-3-chloro-2-azetidinones, which are β-lactam heterocycles, have shown potent antibacterial activity. mdpi.com Similarly, chalcones, which are precursors to flavonoids, exhibit enhanced antimicrobial effects when a chlorine atom is introduced into their structure. mdpi.com These examples suggest that hypothetical heterocyclic analogs of this compound could possess their own unique biological activities, likely involving different mechanisms of action compared to the ergosterol biosynthesis inhibition of prothioconazole.

Other Chlorinated Ethanone Derivatives

Comparing this compound with other chlorinated ethanone derivatives that feature different aromatic substitutions reveals how these changes impact their biological roles.

2-Chloro-1-(3-fluorophenyl)ethanone : This compound serves as an acylating agent in organic synthesis. The presence of a fluorine atom on the phenyl ring increases the compound's electronegativity, which alters its chemical reactivity. While its primary use is as a synthetic reagent, related studies on compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have shown that the presence of both chloro- and fluoro- groups can be critical for potent antibacterial activity against pathogens like Klebsiella pneumoniae. researchgate.netnih.govscielo.br

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone : This derivative is primarily used as an intermediate in the synthesis of various heterocyclic compounds. The two methoxy (B1213986) groups on the phenyl ring increase its solubility in polar solvents but can reduce its electrophilicity compared to less substituted analogs. Derivatives of similar chloroacetophenones with methoxy groups have been investigated for significant biological activities, including antimicrobial and anticancer properties. nbinno.com

Interactive Data Tables

Table 1: Comparative Analysis of this compound and Related Compounds

| Compound Name | Primary Biological Role | Mechanism of Action (if applicable) | Key Structural Difference from Main Compound |

|---|---|---|---|

| This compound | Fungicide Intermediate | N/A (precursor) | Reference Compound |

| Prothioconazole | Broad-spectrum Fungicide | Inhibits ergosterol biosynthesis | Contains additional triazolinthione and chlorophenyl groups |

| 2,2-Dichloro-1-(1-chlorocyclopropyl)ethanone | Synthetic By-product | Limited to no significant activity reported | Extra chlorine on the ethanone group (gem-dichloro) |

| 1-(1-Chlorocyclopropyl)ethanone | Synthetic Intermediate | N/A (precursor) | Lacks chlorine on the ethanone group |

| Heterocyclic Analogs (General) | Varies (e.g., Antimicrobial) | Varies (e.g., enzyme inhibition) | Contains a heterocyclic ring system (e.g., azetidinone, benzothiazole) |

| 2-Chloro-1-(3-fluorophenyl)ethanone | Synthetic Reagent | N/A (reagent) | Phenyl ring with fluorine instead of a chlorocyclopropyl group |

| 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone | Synthetic Intermediate | Potential antimicrobial/anticancer | Phenyl ring with two methoxy groups instead of a chlorocyclopropyl group |

Computational Chemistry and Modeling Studies if Applicable, Based on Further Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how a ligand, such as a drug or an intermediate, might interact with a protein's active site.

A review of publicly available scientific literature and chemical databases indicates that no specific molecular docking or ligand-protein interaction studies have been published for 2-Chloro-1-(1-chlorocyclopropyl)ethanone. While its primary role is as a key intermediate in the synthesis of the fungicide prothioconazole (B1679736), computational studies have focused on the final prothioconazole molecule and its interaction with biological targets like CYP51A1, rather than on the synthetic intermediates. wikipedia.org

Environmental and Regulatory Considerations in Academic Research

Regulatory Constraints and Significant New Use Rules (SNURs)

Under the Toxic Substances Control Act (TSCA), the U.S. Environmental Protection Agency (EPA) has designated 2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS No. 120983-72-4) as a chemical substance subject to a Significant New Use Rule (SNUR). epa.govcornell.educhemreg.net A SNUR requires that the EPA be notified at least 90 days before the commencement of any manufacturing or processing of the chemical for a "significant new use." federalregister.gov This allows the agency to evaluate the intended new use and, if necessary, implement measures to mitigate potential risks to human health or the environment. steptoe.com

The specific SNUR for this compound is codified in the Code of Federal Regulations at 40 CFR § 721.10112. cornell.educhemreg.net The rule outlines specific requirements for its industrial, commercial, and consumer activities, as well as its release into water.

Key Provisions of the SNUR for this compound:

| Provision Category | Requirement | CFR Reference |

| Recordkeeping | Manufacturers, importers, and processors must maintain specific records. | § 721.125 (a), (b), (c), (i), (k) |

| Industrial, Commercial, and Consumer Activities | Use is restricted to activities specified as not significant new uses. | § 721.80(g) |

| Release to Water | Limits are placed on the concentration of the substance in effluents. | § 721.90 (a)(1), (b)(1), (c)(1) |

This regulatory framework ensures that while the compound can be used for established applications, primarily as an intermediate in the synthesis of fungicides like prothioconazole (B1679736), any new applications are subject to rigorous EPA review. lookchem.com The related compound, 1-(1-chlorocyclopropyl)ethanone, is also regulated under a similar SNUR (40 CFR § 721.10139).

Green Chemistry Principles in Synthesis

The synthesis of this compound provides a relevant case study for the application of green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances. mun.caoaji.net Traditional chemical production methods are often scrutinized for their environmental impact, leading to the development of more sustainable alternatives. youtube.com

A patented synthetic method for this compound involves the chlorination of cyclopropyl (B3062369) methyl ketone using chlorine gas, a solvent such as dichloromethane (B109758), and a metallic aluminum catalyst. google.compatsnap.com This process has seen optimizations that align with green chemistry goals. For instance, the use of a catalyst (a compound containing metallic aluminum) is superior to stoichiometric reagents, as it allows for smaller quantities to be used and can be recycled, which is consistent with the principle of catalysis. google.comresearchgate.net Modern iterations of this synthesis have achieved high yields of over 90%, a significant improvement from older methods. google.compatsnap.com High yield and selectivity reduce waste, aligning with the principles of waste prevention and atom economy. youtube.comnih.gov

However, the use of solvents like dichloromethane presents an area for improvement, as it is not considered an environmentally benign solvent. mun.ca Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions.

Evaluation of Synthesis Method Against Green Chemistry Principles:

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Catalysis | The use of a metallic aluminum compound as a catalyst enhances reaction efficiency. google.compatsnap.com |

| Atom Economy | High-yield synthesis (over 90%) maximizes the incorporation of raw materials into the final product. google.compatsnap.com |

| Waste Prevention | Improved yields from optimized processes lead to less waste generation compared to previous methods. |

| Safer Solvents | The use of dichloromethane is a drawback; research into greener solvent alternatives would improve the process's environmental profile. mun.cagoogle.com |

| Energy Efficiency | The reaction is conducted at controlled, low temperatures, which helps manage energy consumption. google.com |

Degradation Pathways and Environmental Fate

Information on the specific degradation pathways and environmental fate of this compound is not extensively documented in publicly available literature. However, its environmental behavior can be inferred from its chemical structure, which includes a strained cyclopropane (B1198618) ring and chlorinated functional groups. wikipedia.org

Halogenated organic compounds can be persistent in the environment. drishtiias.combattelle.org The degradation of such compounds can occur through biotic (microbial) or abiotic (e.g., hydrolysis, photolysis) processes. The presence of chlorine atoms on the molecule can influence its susceptibility to degradation. For instance, reductive dechlorination is a potential pathway under anaerobic conditions. nih.gov

The cyclopropane ring itself possesses significant ring strain, making it more reactive than acyclic alkanes. wikipedia.org This strain could make the ring susceptible to opening by certain microbial enzymes, potentially initiating a degradation cascade. unl.pt The enzymatic chemistry for the biosynthesis of cyclopropane rings is well-studied, and it is plausible that enzymatic pathways also exist for their degradation. nih.gov However, the stability of the cyclopropane ring can also be a desirable trait in designing molecules with enhanced metabolic stability in pharmaceutical applications. nbinno.com

Potential Degradation Pathways for this compound (Inferred):

| Degradation Type | Potential Pathway | Influencing Factors |

| Abiotic Degradation | Hydrolysis: The chloroacetyl group may be susceptible to hydrolysis. | pH, temperature. |

| Photolysis: Cleavage of C-Cl bonds by UV radiation. | Wavelength and intensity of light. | |

| Biotic Degradation | Reductive Dechlorination: Removal of chlorine atoms by anaerobic microorganisms. | Presence of suitable electron donors, anaerobic conditions. |

| Ring Cleavage: Enzymatic opening of the strained cyclopropane ring. | Presence of specific microbial enzymes. | |

| Oxidation: Microbial oxidation of the ethanone (B97240) group. | Aerobic conditions, presence of specific microorganisms. |

Further research is necessary to definitively establish the environmental persistence, mobility, and ultimate fate of this compound.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes

The conventional synthesis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone typically involves the chlorination of cyclopropyl (B3062369) methyl ketone. While effective, this method can present challenges related to selectivity and the use of harsh reagents. patsnap.com Future research is increasingly focused on developing innovative synthetic strategies that are more efficient, selective, and environmentally benign.

Emerging areas of exploration include:

Photocatalysis: The use of visible light-mediated photocatalysis is a promising avenue for the synthesis of chlorinated cyclopropanes. chemrxiv.org This approach can enable reactions under mild conditions, potentially reducing energy consumption and by-product formation. researchgate.netchemrxiv.org Research into photocatalytic methods for the specific synthesis of this compound could lead to more sustainable and cost-effective production.

Biocatalysis: Enzymatic synthesis represents a green alternative to traditional chemical methods. nih.gov The use of enzymes, such as lipases and dehydrogenases, can offer high chemo-, regio-, and stereoselectivity in the synthesis of chiral molecules like chlorohydrins. acs.orgnih.gov Future research could focus on identifying or engineering enzymes that can catalyze the specific chlorination or other transformations required to produce this compound and its derivatives with high purity and yield. researchgate.net

Flow Chemistry: Continuous flow chemistry is gaining traction in the agrochemical industry as a means to improve the safety, efficiency, and scalability of chemical processes. thalesnano.comcam.ac.ukmst.edu The synthesis of agrochemical intermediates in flow reactors can allow for better control over reaction parameters, reduced reaction times, and minimized waste generation. durham.ac.ukacs.org Applying flow chemistry to the synthesis of this compound could lead to significant process intensification and economic benefits.

Design and Synthesis of New Derivatives with Enhanced Bioactivities or Selectivities

While this compound is primarily known as a precursor to prothioconazole (B1679736), its chemical structure offers opportunities for the synthesis of novel derivatives with potentially enhanced or different biological activities. lookchem.com The reactivity of the chloroacetyl and chlorocyclopropyl groups allows for a variety of chemical modifications.

Future research in this area may focus on:

Structural Analogs for Agrochemicals: By systematically modifying the structure of this compound, it may be possible to develop new fungicides or other agrochemicals with improved efficacy, a broader spectrum of activity, or a different mode of action. This could involve, for example, the synthesis of analogs with different substituents on the cyclopropane (B1198618) ring or the ethanone (B97240) moiety. cornellpharmacology.org

Pharmaceutical Applications: The unique structural motifs of this compound could be leveraged in the design of new pharmaceutical compounds. Chlorinated compounds and cyclopropyl groups are present in a variety of bioactive molecules. Research into the synthesis and biological evaluation of derivatives could uncover new therapeutic agents.

A notable example of a naturally occurring bioactive derivative is 2-chloro-1-(2-chlorocyclopropyl)-2-(4-nitrophenyl)ethanone , which has been isolated from the basidiomycetous fungus Lentinus squarrosulus. This compound has demonstrated both antimicrobial and cytotoxic activity, highlighting the potential for discovering new bioactive molecules based on the this compound scaffold.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new ones. While the mechanism of action for its end-product, prothioconazole, is well-established, detailed mechanistic studies of the reactions of the intermediate itself are less common.

Future research could employ advanced techniques to investigate:

Reaction Kinetics and Intermediates: Detailed kinetic studies of the chlorination of cyclopropyl ketones can provide insights into the reaction pathways and help to minimize the formation of by-products. rug.nl Spectroscopic techniques can be used to identify and characterize transient intermediates.

Computational Modeling: Ab initio calculations and density functional theory (DFT) can be used to model reaction pathways and predict the stereochemical outcomes of reactions, such as the hydride reduction of cyclopropyl ketones. nih.gov Such computational studies can guide the design of more selective and efficient synthetic methods.

Photochemical Reaction Mechanisms: For emerging synthetic routes that utilize photocatalysis, mechanistic studies are essential to understand the role of the photocatalyst, the nature of the excited states, and the pathways of radical formation and reaction. nih.gov

Applications in New Chemical Fields

The versatility of this compound as a chemical building block suggests that its applications could extend beyond the synthesis of fungicides. lookchem.com Its unique combination of functional groups makes it an attractive starting material for the synthesis of a variety of organic molecules.

Potential new applications include:

Materials Science: The cyclopropyl group can impart unique properties to polymers and other materials. Research could explore the use of this compound as a monomer or cross-linking agent in the synthesis of new materials with tailored properties.

Synthesis of Complex Molecules: The reactivity of the chlorine atoms and the ketone group allows for a range of chemical transformations, making this compound a valuable intermediate in the synthesis of complex organic molecules for various applications.

Sustainable Production Methods

There is a strong drive in the chemical industry to develop more sustainable and environmentally friendly manufacturing processes. cabidigitallibrary.org For the production of this compound and its downstream products like prothioconazole, research is focusing on green chemistry principles.

Key trends in sustainable production include:

Solvent-Free Synthesis: The development of solvent-free or low-solvent synthetic methods can significantly reduce the environmental impact of chemical production. Continuous flow synthesis, for example, can be performed without a solvent.

Catalytic Methods: The use of catalysts can improve the efficiency and selectivity of reactions, reducing waste and energy consumption. Research into new catalysts for the chlorination of cyclopropyl methyl ketone is ongoing. patsnap.comgoogle.com

Waste Reduction and Recycling: In the context of prothioconazole synthesis, efforts are being made to reduce waste by recycling by-products. For instance, methods have been developed to recycle unreacted starting materials in the synthesis of this compound.

The following table summarizes some of the catalysts and reaction conditions being explored for more sustainable synthesis:

| Catalyst/Method | Solvent | Temperature (°C) | Yield (%) | Reference |

| MeAlCl₂ | Dichloroethane | -5 | 91.0 | patsnap.com |

| Me₂AlCl | Dichloromethane (B109758) | 15 | 90.6 | patsnap.com |

| Metallic Aluminum | Dichloromethane | -5 to 15 | 90.5 | google.com |

| Solvent-Free Flow | None | 10-25 | 98.5 |

Q & A

Q. What are the primary synthetic routes for 2-Chloro-1-(1-chlorocyclopropyl)ethanone in academic research?

The compound is synthesized via Grignard reactions and nucleophilic substitutions. A common route involves reacting 2-chlorobenzyl chloride with 1,2,4-triazole and hydrazine hydrate. The Grignard reaction generates the cyclopropane ring, followed by substitution and cyclization steps to yield intermediates for fungicides like prothioconazole. Total yields up to 53% are achieved with purity ≥95% .

Q. Which characterization methods are critical for confirming its structural integrity?

Key techniques include:

- GC-MS : Purity assessment (99% achievable after recrystallization).

- FT-IR : Identification of carbonyl (C=O) and C-Cl stretches.

- ¹H/¹³C NMR : Confirms cyclopropane ring protons (δ 1.2–1.8 ppm) and ketone carbon (δ 200–210 ppm) .

Q. What solvent systems are optimal for its synthesis, and why?

Tetrahydrofuran (THF) is preferred due to its moderate polarity, which stabilizes SN2 reactions and facilitates phase-transfer catalysis. Mixed aqueous-organic solvents improve reagent solubility (e.g., 1,2,4-triazole) and reduce post-reaction purification steps .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution involving this compound?

Orthogonal experimental design (4 factors, 4 levels) identifies optimal parameters:

| Factor | Optimal Value | Impact on Yield |

|---|---|---|

| Molar ratio (compound:triazole:K₂CO₃) | 1.0:1.2:1.3 | Maximizes reagent utilization |

| Reaction time | 5 hours | Balances completion vs. side reactions |

| Temperature | 65°C | Accelerates kinetics without degradation |

| Under these conditions, yields reach 98.4% . |

Q. How can low yields due to 1,2,4-triazole’s poor solubility be mitigated?

- Phase-transfer catalysts : PEG 1000 (5 wt%) enhances triazole solubility in THF.

- Salt formation : Nitrate salts of intermediates improve crystallinity and purity (93% post-recrystallization) .

Q. What analytical contradictions arise in purity assessments, and how are they resolved?

Crude products often show discrepancies between GC-MS (volatility bias) and NMR (solvent interference). Resolution strategies:

- Recrystallization : Removes volatile impurities.

- Combined spectral analysis : Cross-validate using IR (functional groups) and NMR (structural confirmation) .

Q. What regulatory considerations impact its handling in academic labs?

The compound is classified under PMN P–04–530 (CAS 120983–72–4) as a "significant new use" chemical. Compliance requires:

- Ventilation : Avoid inhalation exposure.

- PPE : Gloves and goggles mandated during synthesis.

- Reporting : Document all large-scale (>10 kg) uses under TSCA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.